N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide

Monoamine Oxidase Isoform Selectivity Neuropharmacology

Procure N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide (CAS 946339-97-5) as a uniquely validated, selective MAO-B probe for neuroscience research. Unlike non-selective MAO inhibitors or antiviral 4-HQC derivatives, this compound exhibits weak but highly selective MAO-B inhibition (IC50 = 1.13 µM) while remaining completely inactive against MAO-A (IC50 > 100 µM). This >88-fold selectivity window makes it indispensable for dissecting isoform-specific contributions to neurotransmitter metabolism and for serving as a confirmed negative control in MAO-A high-throughput screening campaigns.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 946339-97-5
Cat. No. B2831182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide
CAS946339-97-5
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C
InChIInChI=1S/C16H14N4O2/c1-9-7-10(2)19-16(18-9)20-15(22)12-8-17-13-6-4-3-5-11(13)14(12)21/h3-8H,1-2H3,(H,17,21)(H,18,19,20,22)
InChIKeyCZHBHULYRYIHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide: Profiling and Procurement-Relevant Baseline


N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide (CAS 946339-97-5) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class, a family explored for antiviral and immunomodulatory properties [1]. The compound features a 4-hydroxyquinoline core linked via a carboxamide bridge to a 4,6-dimethylpyrimidin-2-yl moiety. Authoritative bioactivity profiling data indicate that this specific analog exhibits weak inhibitory activity against monoamine oxidase B (MAO-B) and is essentially inactive against monoamine oxidase A (MAO-A), suggesting a narrow, target-selective interaction profile that distinguishes it from non-selective MAO inhibitors [2].

Procurement Risk: Why N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide Cannot Be Interchanged with Structural Analogs


Within the 4-hydroxyquinoline carboxamide class, minor structural modifications to the amide substituent lead to profound shifts in target affinity and selectivity [1]. While certain analogs demonstrate potent broad-spectrum antiviral polymerase inhibition, profiling data for N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide reveals a sharply divergent pharmacological fingerprint: weak MAO-B inhibition (IC50 = 1.13 µM) coupled with negligible MAO-A activity (IC50 > 100 µM) [2]. This selective but weak monoamine oxidase interaction profile means that generic substitutions with other 4-HQC derivatives or non-selective MAO inhibitors would fail to replicate this compound's specific polypharmacological gap—an attribute critical for experiments designed to probe isoform-specific MAO-B binding or to serve as a selectivity control absent confounding off-target MAO-A effects.

Quantitative Differentiation Guide for N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide Analogs


MAO-B Selectivity Profile: Quantified Preferential Inhibition Over MAO-A

This compound demonstrates a uniquely weak yet selective MAO-B inhibition profile. It inhibits MAO-B with an IC50 of 1.13 µM, while showing essentially no inhibition of the MAO-A isoform up to concentrations exceeding 100 µM [1]. This sharply contrasts with non-selective MAO inhibitors or potent MAO-A/B mixed inhibitors, positioning it as a valuable tool for contexts requiring minimal MAO-A engagement.

Monoamine Oxidase Isoform Selectivity Neuropharmacology

Absence of MAO-A Activity: A Defined Pharmacological Gap Versus Other 4-HQC Derivatives

In systematic enzyme inhibition profiling, N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide is confirmed to be inactive against MAO-A (IC50 > 100,000 nM) [1]. This represents a defined pharmacological gap compared to other 4-hydroxyquinoline-3-carboxamide derivatives, some of which have been reported to possess antiviral polymerase activity or broader cellular effects [2]. The absence of MAO-A liability is a key differentiator for chemical biology applications.

Off-target Selectivity Monoamine Oxidase A Chemical Probe

Structural Differentiation: The 4,6-Dimethylpyrimidine Motif as a Key Determinant of Target Interaction

The 4,6-dimethyl substitution on the pyrimidine ring represents a distinct structural input compared to other pyrimidin-2-yl amide variants of 4-HQC. While explicit head-to-head data for demethylated or mono-methyl analogs are not publicly available, the dimethyl scaffold is presumed to influence electron density and steric hindrance at the enzyme binding site, rationalizing its unique shift from antiviral polymerase inhibition (characteristic of related 4-HQCs) to weak, selective MAO-B binding [1][2].

Structure-Activity Relationship Pyrimidine Medicinal Chemistry

Optimal Application Scenarios for N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide Based on Quantitative Evidence


MAO-B-Selective Research Tool in Neuropharmacology

Leveraging its >88-fold selectivity for MAO-B over MAO-A (MAO-B IC50 = 1.13 µM; MAO-A IC50 > 100 µM), this compound is optimally deployed as a chemical probe to dissect MAO-B-specific contributions in neurotransmitter metabolism without confounding MAO-A inhibition [1]. It is particularly suited for in vitro enzyme assays and cellular models where isoform-specific effects must be isolated.

Negative Control Compound for MAO-A Activity Assays

Its confirmed inactivity against MAO-A at concentrations up to >100 µM provides researchers with a validated negative control for high-throughput screening campaigns aimed at identifying MAO-A inhibitors [1]. This reduces the risk of false-positive hit triage when screening compound libraries.

Procurement as a Defined 4-HQC Chemotype for Selectivity Profiling Panels

Given that other 4-hydroxyquinoline-3-carboxamide derivatives are potent antiviral polymerase inhibitors, this compound serves as a critical selectivity panel member for any organization profiling novel 4-HQC analogs [2]. Its unique shift from antiviral activity to weak, selective MAO-B binding makes it essential for mapping structure-selectivity relationships and avoiding incorrect attribution of antiviral efficacy to promiscuous chemical matter [1].

Quote Request

Request a Quote for N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.